molecular formula C25H24N2O4S B2863581 N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine CAS No. 895640-25-2

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Cat. No.: B2863581
CAS No.: 895640-25-2
M. Wt: 448.54
InChI Key: NZKRRXDBPFXWLY-UHFFFAOYSA-N
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Description

N-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a quinoline derivative featuring a 4-methoxybenzenesulfonyl group at position 3, an ethoxy group at position 6, and an N-benzylamine substituent at position 4. Quinoline scaffolds are widely explored in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and kinase inhibitory properties . The ethoxy group at position 6 may improve lipophilicity, while the benzylamine at position 4 contributes to steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-benzyl-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-31-20-11-14-23-22(15-20)25(27-16-18-7-5-4-6-8-18)24(17-26-23)32(28,29)21-12-9-19(30-2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKRRXDBPFXWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Ethoxy Substitution: The ethoxy group can be introduced through an etherification reaction, typically using ethyl iodide and a strong base like sodium hydride.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent used.

Scientific Research Applications

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Substituent Variations on the Quinoline Core

Compound A : 3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
  • Key Differences :
    • Position 3: Benzenesulfonyl (vs. 4-methoxybenzenesulfonyl in the target compound).
    • Position 6: Methoxy (vs. ethoxy).
    • Position 4: 4-Methylbenzyl (vs. benzyl).
  • Properties :
    • Molecular weight: 418.51; logP: 4.45; polar surface area: 54.97 Ų .
    • Reduced electron-withdrawing effect due to the absence of the 4-methoxy group on the sulfonyl moiety.
Compound B : AS3334034 (7-Methoxy-6-(2-methylpropane-2-sulfonyl)-N-(4-methyl-1H-pyrazol-3-yl)quinolin-4-amine)
  • Key Differences :
    • Position 3: 2-Methylpropane-2-sulfonyl (bulkier substituent).
    • Position 4: 4-Methylpyrazole (vs. benzyl).
    • Position 7: Methoxy (additional substituent).
  • Properties :
    • Designed as a RIP2 kinase inhibitor.
    • Higher steric hindrance at position 3 due to the tert-butyl sulfonyl group .
Compound C : NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine)
  • Key Differences :
    • Position 3: Nitro group (vs. sulfonyl).
    • Position 6: Benzyloxy (vs. ethoxy).
  • Properties :
    • Nitro groups are stronger electron-withdrawing groups but may reduce metabolic stability compared to sulfonyl .

Biological Activity

N-benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a complex structure that includes a quinoline core, an ethoxy group, a benzyl group, and a sulfonyl moiety. The synthesis typically involves several steps:

  • Formation of the Quinoline Core : Achieved through Friedländer synthesis using aniline derivatives and carbonyl compounds.
  • Sulfonyl Group Introduction : Utilized sulfonyl chlorides in the presence of bases like pyridine.
  • Ethoxy Substitution : Conducted via etherification reactions.
  • Benzylation : Involves nucleophilic substitution using benzyl chloride.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting its role as a possible therapeutic agent in oncology. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory properties. It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated. For instance, it has been noted for its potential to inhibit certain kinases that are critical in cancer progression.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various biological effects such as:

  • Inhibition of Kinases : Targeting kinases involved in cell signaling.
  • Receptor Modulation : Affecting receptor activity linked to neurotransmission and cellular growth.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells (MCF7 line), with IC50 values indicating potent cytotoxicity.
  • Enzyme Inhibition Study : A study found that this compound effectively inhibited a specific kinase involved in tumor growth, demonstrating its potential as a lead compound for further drug development.

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer, Enzyme Inhibition
Related Quinoline DerivativeSimilar structure without sulfonyl groupAnticonvulsant
N-benzyl 3-methoxypropionamideRelated structureAnticonvulsant

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